molecular formula C25H19BrClNO B11520165 [4-(4-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone

[4-(4-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone

Cat. No.: B11520165
M. Wt: 464.8 g/mol
InChI Key: XEDPWZUJSGAHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BENZOYL-4-(4-BROMOPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZOYL-4-(4-BROMOPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-BENZOYL-4-(4-BROMOPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

6-BENZOYL-4-(4-BROMOPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BENZOYL-4-(4-BROMOPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BENZOYL-4-(4-BROMOPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, bromophenyl, and chloro groups enhances its potential for diverse applications in medicinal chemistry and industry.

Properties

Molecular Formula

C25H19BrClNO

Molecular Weight

464.8 g/mol

IUPAC Name

[4-(4-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]-phenylmethanone

InChI

InChI=1S/C25H19BrClNO/c26-17-11-9-15(10-12-17)23-20-8-4-7-19(20)21-13-18(27)14-22(24(21)28-23)25(29)16-5-2-1-3-6-16/h1-7,9-14,19-20,23,28H,8H2

InChI Key

XEDPWZUJSGAHKG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)C4=CC=CC=C4)Cl)C5=CC=C(C=C5)Br

Origin of Product

United States

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